Stereochemical Differentiation: 2-Phenoxybutanenitrile Possesses a Chiral Center Absent in 4-Phenoxybutanenitrile
2-Phenoxybutanenitrile contains a chiral center at the C2 carbon (the α-position bearing the phenoxy substituent), a structural feature completely absent in 4-phenoxybutanenitrile and butyronitrile. The 2-substitution pattern creates a stereogenic center capable of generating enantiomeric pairs with potential differential activity, whereas the 4-substituted isomer is achiral . This stereochemical property is quantified as one (1) chiral center for the target compound versus zero (0) for both comparators.
| Evidence Dimension | Number of chiral centers / stereogenic atoms |
|---|---|
| Target Compound Data | 1 (C2 position) |
| Comparator Or Baseline | 4-Phenoxybutanenitrile: 0; Butyronitrile: 0 |
| Quantified Difference | +1 chiral center (absolute difference) |
| Conditions | Molecular structure analysis based on SMILES and InChIKey assignments |
Why This Matters
For asymmetric synthesis applications, chiral resolution studies, or enantioselective biological assays, 2-phenoxybutanenitrile is the only viable choice among phenoxybutanenitrile positional isomers.
